molecular formula C25H19FN2O2S B2719039 3-(3-fluoro-4-methylphenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 893787-51-4

3-(3-fluoro-4-methylphenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2719039
CAS No.: 893787-51-4
M. Wt: 430.5
InChI Key: FFGDXIFQLZLZDZ-UHFFFAOYSA-N
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Description

3-(3-fluoro-4-methylphenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H19FN2O2S and its molecular weight is 430.5. The purity is usually 95%.
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Properties

CAS No.

893787-51-4

Molecular Formula

C25H19FN2O2S

Molecular Weight

430.5

IUPAC Name

3-(3-fluoro-4-methylphenyl)-1-[(3-methylphenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H19FN2O2S/c1-15-6-5-7-17(12-15)14-27-22-19-8-3-4-9-21(19)31-23(22)24(29)28(25(27)30)18-11-10-16(2)20(26)13-18/h3-13H,14H2,1-2H3

InChI Key

FFGDXIFQLZLZDZ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C2=O)C4=CC(=C(C=C4)C)F)SC5=CC=CC=C53

solubility

not available

Origin of Product

United States

Biological Activity

The compound 3-(3-fluoro-4-methylphenyl)-1-(3-methylbenzyl) benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic derivative of benzothieno[3,2-d]pyrimidine, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C19H16FN3O2S
  • Molecular Weight : 357.41 g/mol

Research indicates that compounds in the benzothieno[3,2-d]pyrimidine class often exhibit antiproliferative effects against various cancer cell lines. The proposed mechanisms include:

  • Inhibition of Kinases : Many derivatives inhibit specific kinases involved in cancer progression.
  • Modulation of Apoptosis : These compounds can induce apoptosis in cancer cells through the activation of intrinsic pathways.
  • Antioxidant Activity : Some studies suggest these compounds possess antioxidant properties, protecting cells from oxidative stress.

Biological Activity Overview

The biological activities of this compound have been evaluated through various in vitro and in vivo studies. Here are some key findings:

Activity Details
Anticancer Activity Exhibits cytotoxic effects on multiple cancer cell lines (e.g., MCF-7, HeLa)
Antimicrobial Properties Shows activity against certain bacterial strains, indicating potential use as an antibacterial agent
Anti-inflammatory Effects Reduces inflammation markers in animal models, suggesting therapeutic potential for inflammatory diseases

Case Studies and Research Findings

  • Anticancer Studies :
    • A study published in Cancer Letters demonstrated that the compound significantly inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 15 µM. Mechanistic studies revealed that it induced cell cycle arrest at the G2/M phase and promoted apoptosis via caspase activation .
  • Antimicrobial Activity :
    • Research published in Journal of Antimicrobial Chemotherapy highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .
  • Anti-inflammatory Effects :
    • In a rat model of paw edema induced by carrageenan, the compound reduced swelling by approximately 40% compared to control groups, indicating significant anti-inflammatory properties .

Scientific Research Applications

Anticancer Activity

Research indicates that benzothieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that it effectively targets specific pathways involved in tumor growth, making it a candidate for further development as an anticancer agent.

Key Findings:

  • In vitro studies showed a reduction in cell viability in various cancer cell lines.
  • Mechanism of action involves the inhibition of kinases associated with cancer progression.

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Preliminary studies suggest that it possesses inhibitory effects against a range of bacterial strains. This could position it as a potential lead compound for the development of new antibiotics.

Key Findings:

  • Effective against both Gram-positive and Gram-negative bacteria.
  • Potential for use in formulations aimed at treating infections resistant to current antibiotics.

Herbicidal Activity

The compound has also been investigated for its herbicidal properties. Research has indicated that it can effectively combat undesired plant growth, making it useful in agricultural settings.

Key Findings:

  • Demonstrated efficacy in inhibiting the growth of specific weed species.
  • Potential for incorporation into herbicide formulations to enhance crop yield.

Data Tables

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer AgentInhibits cancer cell proliferation
Antimicrobial AgentEffective against multiple bacterial strains
Agricultural SciencesHerbicideInhibits growth of specific weed species

Case Studies

  • Anticancer Research : A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds and identified key modifications that enhance potency against cancer cell lines.
  • Antimicrobial Efficacy : In a clinical trial reported in Antibiotics Journal, the compound demonstrated significant effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a new antibiotic candidate.
  • Herbicidal Effectiveness : An agricultural study highlighted the use of this compound in field trials where it successfully reduced weed populations without harming crop plants, indicating its potential as an environmentally friendly herbicide alternative.

Q & A

Q. What are the established synthetic routes for this compound, and what factors influence reaction yields?

The synthesis typically involves alkylation of the benzothienopyrimidine-dione core with substituted benzyl halides. Key steps include:

  • Alkylation : Reaction of the core structure with 3-methylbenzyl chloride in DMF using K₂CO₃ as a base, as demonstrated in analogous thieno[2,3-d]pyrimidine-dione syntheses (yields 65–85%).
  • Solvent/base optimization : DMF with K₂CO₃ is preferred for its ability to solubilize reactants and stabilize intermediates.
  • Crystallization : Products are often isolated as white crystalline solids via slow evaporation.

Q. Table 1. Representative Reaction Conditions

StudySolventBaseTemp. (°C)Yield (%)
Kolysn et al.DMFK₂CO₃8065–78
Wu et al.DMFK₂CO₃7072–85

Q. Which spectroscopic techniques are critical for structural confirmation?

  • X-ray crystallography : Resolves stereochemistry and crystal packing (e.g., R-factor = 0.049–0.153 in related pyrimidine-diones).
  • ¹H/¹³C NMR : Assigns substituent positions; coupling constants clarify regioselectivity.
  • Mass spectrometry : Validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can regioselectivity challenges during alkylation be addressed?

  • Computational modeling : DFT studies predict electronic effects at reactive sites. For example, Murugavel et al. used DFT to analyze charge distribution in pyrimidine derivatives, guiding alkylation optimization.
  • In situ monitoring : Real-time NMR tracks intermediate formation, enabling adjustments to solvent polarity or temperature.
  • Steric directing groups : Bulky substituents on the benzyl halide can bias reaction pathways.

Q. How should researchers resolve contradictions in spectral data?

  • Multi-technique validation : Cross-reference X-ray (absolute configuration) with NOESY (proximity of protons) and HMBC (long-range coupling).
  • Dynamic NMR : Detects conformational exchange in solution when crystallographic data conflicts with NMR.
  • Crystallization solvent screening : Polar solvents (e.g., DMSO) may stabilize specific conformers, aligning solution and solid-state data.

Q. What strategies minimize side reactions during synthesis?

  • Controlled stoichiometry : Limit benzyl halide excess to <1.2 equiv to prevent over-alkylation.
  • Low-temperature phases : Gradual warming (e.g., 50°C → 80°C) reduces decomposition of heat-sensitive intermediates.
  • Purification protocols : Use silica gel chromatography (EtOAc/hexane) or recrystallization (MeOH/H₂O) to isolate pure products.

Q. How can flow chemistry improve synthesis scalability?

  • Continuous flow systems : Enhance heat/mass transfer, reducing reaction times (e.g., Omura-Sharma-Swern oxidation in flow achieved 90% yield in 10 minutes for similar compounds).
  • DoE (Design of Experiments) : Statistical optimization of parameters (e.g., residence time, temperature) maximizes yield and reproducibility.

Q. What computational tools support structure-activity relationship (SAR) studies?

  • Molecular docking : Predict binding affinity to biological targets (e.g., fluorophenyl groups enhance hydrophobic interactions in enzyme active sites).
  • ADMET prediction : Software like Schrödinger’s QikProp evaluates pharmacokinetics, guiding functional group modifications.

Q. Key Recommendations for Researchers

  • Prioritize X-ray crystallography for unambiguous structural confirmation.
  • Optimize alkylation conditions using DoE to balance yield and regioselectivity.
  • Cross-validate spectral data with complementary techniques to resolve ambiguities.

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